
Sodium 2-(phenylformamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(phenylformamido)acetic acid is an organic compound with the molecular formula C15H13NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a sodium ion, and the hydrogen atom of the amino group is replaced by a phenylformamido group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(phenylformamido)acetic acid typically involves the reaction of phenylformamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the reactants at a temperature of around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase the yield and purity of the product. The use of continuous flow reactors and automated control systems can help in achieving consistent quality and efficiency in the production process.
化学反応の分析
Types of Reactions: Sodium 2-(phenylformamido)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenylformamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Sodium 2-(phenylformamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium 2-(phenylformamido)acetic acid involves its interaction with specific molecular targets and pathways. The phenylformamido group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sodium ion can also play a role in modulating the compound’s solubility and reactivity.
類似化合物との比較
Hippuric acid: Similar in structure but lacks the sodium ion and has different functional groups.
Phenylacetic acid: Shares the phenyl group but has a different overall structure.
Uniqueness: Sodium 2-(phenylformamido)acetic acid is unique due to the presence of both the phenylformamido group and the sodium ion, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C9H9NNaO3+ |
|---|---|
分子量 |
202.16 g/mol |
IUPAC名 |
sodium;2-benzamidoacetic acid |
InChI |
InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1 |
InChIキー |
ZBCAZEFVTIBZJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
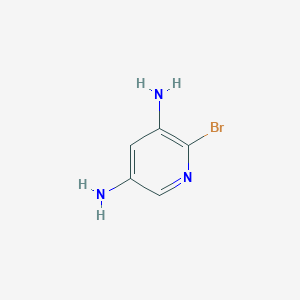
![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
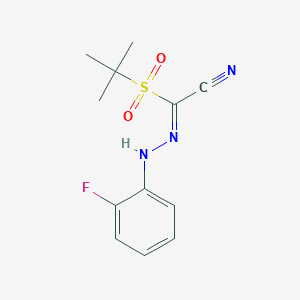
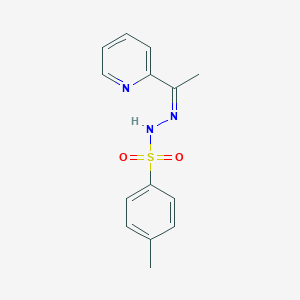
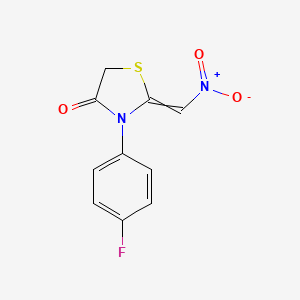
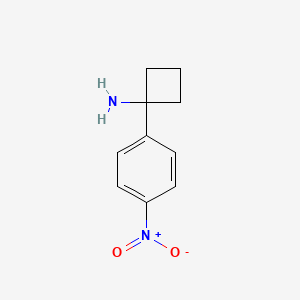


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
